REACTION_CXSMILES
|
COCCOCCOC.[Cl:10][C:11]1[CH:12]=[C:13]([C:18]([C:32]([F:35])([F:34])[F:33])=[CH:19][C:20]([C:22]2[CH:30]=[CH:29][C:25]([C:26]([OH:28])=[O:27])=[C:24]([CH3:31])[CH:23]=2)=O)[CH:14]=[C:15]([Cl:17])[CH:16]=1.C1(C)C=CC=CC=1.[OH2:43].S(O)(O)(=O)=O.[NH2:49]O>[OH-].[Na+]>[Cl:10][C:11]1[CH:12]=[C:13]([C:18]2([C:32]([F:35])([F:34])[F:33])[O:43][N:49]=[C:20]([C:22]3[CH:30]=[CH:29][C:25]([C:26]([OH:28])=[O:27])=[C:24]([CH3:31])[CH:23]=3)[CH2:19]2)[CH:14]=[C:15]([Cl:17])[CH:16]=1 |f:4.5,6.7|
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
COCCOCCOC
|
Name
|
4-(3-(3,5-dichlorophenyl)-4,4,4-trifluoro-2-butenoyl)-2-methylbenzoic acid
|
Quantity
|
1.61 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)C(=CC(=O)C1=CC(=C(C(=O)O)C=C1)C)C(F)(F)F
|
Name
|
|
Quantity
|
8.51 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.46 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.NO
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.64 g
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the mixture
|
Type
|
ADDITION
|
Details
|
was slowly added in dropwise with care not
|
Type
|
TEMPERATURE
|
Details
|
to generate heat
|
Type
|
CUSTOM
|
Details
|
for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)C1(CC(=NO1)C1=CC(=C(C(=O)O)C=C1)C)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |